Cas no 28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)
![(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid structure](https://it.kuujia.com/scimg/cas/28575-34-0x500.png)
28575-34-0 structure
Nome del prodotto:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
Numero CAS:28575-34-0
MF:C31H57N5O9
MW:643.812389135361
MDL:MFCD00214071
CID:266499
PubChem ID:5481345
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-b...
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-meth
- (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
- ACETYL PEPSTATIN
- Acetyl-Pepstatin
- 5hvp
- Ac-Pepstain
- Ac-Val-Val-Sta-Ala-Sta
- N-Acetyl Pepstatin
- Pepsidin C
- Pepsidine C
- Pepstatin Ac
- Pepstatin acetate
- SCHEMBL10777706
- BDBM50368642
- Pepstatin A (acetate)
- Acetylpepstatin
- MFCD00214071
- 28575-34-0
- Pepstatin A, 1-(N-acetyl-L-valine)-
- J-017129
- CS-0033333
- AKOS027470304
- Pepsin inhibitor S-PI-D (8CI)
- DTXSID70182781
- S-PI (pepsin inhibitor)
- L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
- S-PI
- CHEMBL301728
- L-valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
- HY-P1436
- L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
- Pepsin inhibitor (Streptomyces naniwaensis)
- (3S,4S)-4-[(2S)-2-[(3S,4S)-4-[(2S)-2-[(2S)-2-acetamido-3-methylbutanamido]-3-methylbutanamido]-3-hydroxy-6-methylheptanamido]propanamido]-3-hydroxy-6-methylheptanoic acid
- DA-50147
- DA-50148
-
- MDL: MFCD00214071
- Inchi: InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)
- Chiave InChI: WKYBEGDEGRCZNF-UHFFFAOYSA-N
- Sorrisi: C(NC(C(C)C)C(NC(C(C)C)C(NC(CC(C)C)C(O)CC(NC(C)C(NC(CC(C)C)C(O)CC(O)=O)=O)=O)=O)=O)(=O)C
Proprietà calcolate
- Massa esatta: 643.41600
- Massa monoisotopica: 643.41562841g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 45
- Conta legami ruotabili: 20
- Complessità: 1000
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 223Ų
- XLogP3: 1.7
Proprietà sperimentali
- PSA: 223.26000
- LogP: 2.39550
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Informazioni sulla sicurezza
- WGK Germania:3
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-5mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 5mg |
¥540.00 | 2022-09-02 | |
1PlusChem | 1P002W6S-5mg |
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) |
28575-34-0 | ≥ 98% (HPLC) | 5mg |
$574.00 | 2024-05-07 | |
1PlusChem | 1P002W6S-1mg |
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) |
28575-34-0 | ≥ 98% (HPLC) | 1mg |
$158.00 | 2024-05-07 | |
A2B Chem LLC | AB34228-1mg |
Acetyl-pepstatin |
28575-34-0 | ≥ 98% (HPLC) | 1mg |
$128.00 | 2024-04-20 | |
A2B Chem LLC | AB34228-5mg |
Acetyl-pepstatin |
28575-34-0 | ≥ 98% (HPLC) | 5mg |
$488.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938474-100mg |
Acetyl-Pepstatin |
28575-34-0 | 95% | 100mg |
¥5,399.10 | 2022-09-02 | |
abcr | AB478399-25 mg |
Acetyl-Pepstatin |
28575-34-0 | 25mg |
€200.20 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203802-1mg |
Acetyl-Pepstatin, |
28575-34-0 | 1mg |
¥1309.00 | 2023-09-05 | ||
A2B Chem LLC | AB34228-25mg |
Acetyl-pepstatin |
28575-34-0 | 25mg |
$80.00 | 2023-12-31 | ||
1PlusChem | 1P002W6S-25mg |
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI) |
28575-34-0 | 25mg |
$75.00 | 2023-12-17 |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Letteratura correlata
-
David Kessel,Adelaida Segarra Arroyo Photochem. Photobiol. Sci. 2007 6 1290
28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid) Prodotti correlati
- 26305-03-3(Pepstatin)
- 62304-98-7(Thymalfasin)
- 120116-56-5(Sex Pheromone Inhibitor iPD1 trifluoroacetate salt H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH trifluoroacetate salt)
- 110518-24-6(5-methylhexane-1-thiol)
- 847182-88-1(2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile)
- 1895358-00-5(2-(4-hydroxyphenyl)prop-2-enoic acid)
- 1105237-84-0(1-(2,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]urea)
- 105973-92-0(4-Phenethylpyridin-3-amine)
- 3664-95-7(Prednisolone 21-Sulfate Sodium Salt)
- 2229184-72-7(3-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentan-1-amine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
